molecular formula C16H19ClN2O B162063 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one CAS No. 1784-78-7

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

Cat. No. B162063
CAS RN: 1784-78-7
M. Wt: 290.79 g/mol
InChI Key: WOWMEMNXULCAKT-UHFFFAOYSA-N
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Description

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, or simply 7-Chloro-1,4-benzodiazepin-2-one, is a synthetic compound that belongs to the benzodiazepine family of drugs. 7-Chloro-1,4-benzodiazepin-2-one is a cyclic molecule that has a variety of applications in scientific research and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-chlorobenzophenone with cyclohexanone, followed by reduction and cyclization to form the desired product.

Starting Materials
2-amino-5-chlorobenzophenone, cyclohexanone, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate

Reaction
Step 1: Dissolve 2-amino-5-chlorobenzophenone and cyclohexanone in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for several hours to allow for condensation to occur., Step 2: Cool the reaction mixture and add a solution of sodium borohydride in ethanol. Stir the mixture for several hours to reduce the imine intermediate to the corresponding amine., Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 4: Dissolve the product in ethanol and add a solution of sodium hydroxide in water. Heat the mixture under reflux for several hours to allow for cyclization to occur., Step 5: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.

Scientific Research Applications

7-Chloro-1,4-benzodiazepin-2-one has a variety of applications in scientific research. It has been used in studies of the effects of benzodiazepines on the central nervous system, as well as to study the effects of other drugs on the central nervous system. It has also been used to study the effects of benzodiazepines on the cardiovascular system and to study the effects of other drugs on the cardiovascular system.

Mechanism Of Action

7-Chloro-1,4-benzodiazepin-2-one works by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding causes an increase in the activity of the GABA receptor, which in turn leads to an increase in the activity of the inhibitory neurotransmitter GABA. This increased activity of GABA leads to a decrease in the activity of the excitatory neurotransmitter glutamate, which leads to a decrease in the activity of the neurons in the brain. This decrease in neuronal activity leads to a decrease in anxiety, muscle tension, and other symptoms associated with anxiety and stress.

Biochemical And Physiological Effects

7-Chloro-1,4-benzodiazepin-2-one is known to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, which is the reduction of anxiety and stress. It has also been shown to have a sedative effect, which is the reduction of alertness and wakefulness. Additionally, it has been shown to have a muscle relaxant effect, which is the reduction of muscle tension. Finally, it has been shown to have an anticonvulsant effect, which is the reduction of seizures.

Advantages And Limitations For Lab Experiments

7-Chloro-1,4-benzodiazepin-2-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, it has a wide range of applications in scientific research, which makes it a versatile compound for laboratory experiments.
However, there are also some limitations to using 7-Chloro-1,4-benzodiazepin-2-one in laboratory experiments. For example, it has a relatively short half-life, which means that experiments using it must be completed quickly. Additionally, it is a relatively potent compound, which means that it must be handled with care and used in appropriate doses.

Future Directions

There are a number of potential future directions for 7-Chloro-1,4-benzodiazepin-2-one. One potential direction is the development of new synthetic methods for its synthesis, which could make it easier and more cost-effective to produce. Additionally, there is potential to explore the effects of 7-Chloro-1,4-benzodiazepin-2-one on other physiological systems, such as the immune system or the endocrine system. Finally, there is potential to explore the use of 7-Chloro-1,4-benzodiazepin-2-one as a therapeutic agent for the treatment of certain diseases or disorders.

properties

IUPAC Name

7-chloro-5-cyclohexyl-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWMEMNXULCAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170471
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
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Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

CAS RN

1784-78-7
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
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Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
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Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
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Record name 7-chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
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Record name 7-CHLORO-5-CYCLOHEXYL-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
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